molecular formula CHCl2NO B158264 Phosgene oxime CAS No. 1794-86-1

Phosgene oxime

Cat. No. B158264
CAS RN: 1794-86-1
M. Wt: 113.93 g/mol
InChI Key: JIRJHEXNDQBKRZ-UHFFFAOYSA-N
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Description

Phosgene oxime is a potent chemical warfare agent that was first synthesized in 1929. It is also known as CX, and it is classified as a vesicant or blister agent. Phosgene oxime is a yellowish-brown liquid that has a pungent odor and is highly toxic. It is used as a chemical weapon due to its ability to cause severe skin and respiratory damage.

Scientific Research Applications

Detection of Phosgene

  • Colorimetric and Fluorogenic Detection : A study developed a meso-oxime-substituted BODIPY probe for fast and sensitive detection of phosgene, useful for on-site monitoring in workplaces (Kim et al., 2017).
  • Phosphorescent Probes : An iridium(III) complex-based sensor, Ir-OXIME, was designed for rapid, sensitive, and selective phosgene detection (Ma et al., 2020).
  • Fluorescent Sensors : Several studies have developed BODIPY-based fluorescent sensors for phosgene detection, demonstrating rapid response, high selectivity, and low detection limits in both solution and gas phases (Xia et al., 2017), (Li et al., 2022).
  • Chemosensors for Phosgene Sensing : Research has focused on creating chemosensors with rapid response and low detection limits for phosgene, such as a quinoline-based chemosensor (Yu et al., 2021).

Phosgene Oxime as a Chemical Weapon

  • Chemical Warfare and Toxicity : A paper discussed the characteristics of phosgene oxime as a chemical weapon, including its effects on skin, eyes, and mucous membranes, and noted the absence of an antidote for poisoning (Patočka & Kuča, 2011).
  • Cutaneous Exposure and Toxicity Studies : Studies on the effects of cutaneous exposure to phosgene oxime in animal models have been conducted to understand its acute and potentially long-term toxic effects (Tewari-Singh et al., 2017), (Singh et al., 2020).

Mechanism of Action and Comparative Studies

  • Comparative Studies with Other Vesicants : Research comparing phosgene oxime with other vesicating agents, focusing on its unique properties and toxicities, has been conducted (Goswami et al., 2017).

Advanced Applications in Analytical Chemistry

  • Rational Design of Fluorescent Sensors : Studies have focused on the rational design of unimolecular fluorescent sensors for phosgene detection, highlighting the potential for visual detection methods (Kundu & Hwang, 2012).

Medical Research

  • Treatment Strategies for Phosgene-Induced Injuries : Some research has explored treatment options for phosgene-induced injuries, such as the use of delayed low-dose supplemental oxygen for acute lung injury (Grainge et al., 2010).

properties

CAS RN

1794-86-1

Product Name

Phosgene oxime

Molecular Formula

CHCl2NO

Molecular Weight

113.93 g/mol

IUPAC Name

N-(dichloromethylidene)hydroxylamine

InChI

InChI=1S/CHCl2NO/c2-1(3)4-5/h5H

InChI Key

JIRJHEXNDQBKRZ-UHFFFAOYSA-N

SMILES

C(=NO)(Cl)Cl

Canonical SMILES

C(=NO)(Cl)Cl

boiling_point

128 °C at 760 mm Hg

Color/Form

Colorless prismatic crystals
Colorless solid or yellowish-brown liquid

melting_point

39-40 °C

Other CAS RN

1794-86-1

physical_description

Phosgene oxime is a colorless liquid, odorless to fruity.
Colorless, crystalline solid or yellowish-brown liquid.

solubility

Soluble in water, alcohol, ether and benzene
In water, 2.5X10+4 mg/L at 25 °C (est)

synonyms

dichloroformossina
dichloroformoxine
dichlorophormoxine

vapor_density

3.9 (Air = 1)

vapor_pressure

11.2 mm Hg at 25 °C (solid);  13 mm Hg at 40 °C (liquid)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosgene oxime

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